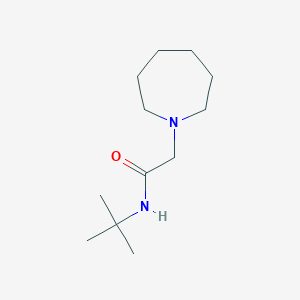
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide, also known as CL 218,872, is a benzodiazepine receptor antagonist. It was first synthesized in 1983 by researchers at Pfizer, and has since been used in various scientific research applications.
Mecanismo De Acción
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 acts as a competitive antagonist at the benzodiazepine receptor site on the GABA-A receptor. This means it blocks the binding of benzodiazepines to the receptor, leading to decreased GABAergic neurotransmission and increased anxiety.
Biochemical and Physiological Effects:
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 has been shown to increase anxiety in animal models. It has also been shown to decrease locomotor activity and impair learning and memory. These effects are thought to be due to its antagonism of the benzodiazepine receptor site on the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 in lab experiments is its specificity for the benzodiazepine receptor site on the GABA-A receptor. This allows researchers to study the effects of benzodiazepine receptor antagonists on anxiety and related disorders without the confounding effects of other neurotransmitter systems.
One limitation of using N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 in lab experiments is its anxiogenic effects. This means that it may not be suitable for studying the effects of benzodiazepine receptor antagonists on anxiety in humans, as it may exacerbate symptoms in individuals with anxiety disorders.
Direcciones Futuras
1. Further studies are needed to elucidate the role of benzodiazepine receptor antagonists in anxiety and related disorders.
2. N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 could be used in combination with other compounds to study the effects of benzodiazepine receptor antagonists on other neurotransmitter systems.
3. Studies could be conducted to investigate the potential therapeutic uses of benzodiazepine receptor antagonists in the treatment of anxiety and related disorders.
4. Further research is needed to determine the safety and efficacy of benzodiazepine receptor antagonists in humans.
In conclusion, N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide, or N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872, is a benzodiazepine receptor antagonist that has been used in scientific research to study the effects of benzodiazepine receptor antagonists on anxiety and related disorders. Its specificity for the benzodiazepine receptor site on the GABA-A receptor makes it a useful tool for studying the role of benzodiazepine receptors in anxiety and related disorders. However, its anxiogenic effects may limit its use in human studies. Further research is needed to fully understand the potential therapeutic uses of benzodiazepine receptor antagonists in the treatment of anxiety and related disorders.
Métodos De Síntesis
The synthesis of N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 involves the reaction of 2-amino-5-chlorobenzophenone with isopropylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide 218,872 has been used in scientific research to study the effects of benzodiazepine receptor antagonists on the central nervous system. It has been shown to have anxiogenic effects, meaning it increases anxiety in animal models. This makes it useful for studying the role of benzodiazepine receptors in anxiety and related disorders.
Propiedades
IUPAC Name |
N-propan-2-yl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)14-11(15)8-3-4-9-10(5-8)13-6-12-9/h3-7H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFIARYTZSQPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)


![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)